molecular formula C12H10F3N3O B2773605 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide CAS No. 1172097-43-6

1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2773605
CAS No.: 1172097-43-6
M. Wt: 269.227
InChI Key: CNWREDCGHOOEAI-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole carboxamide derivative of significant interest in agricultural chemical research. This compound is presented as a high-purity chemical tool for investigative use in laboratory settings. Pyrazole carboxamides are a recognized class of compounds known to exhibit potent fungicidal activity in agricultural applications . The core pyrazole structure is a five-membered heterocycle containing two adjacent nitrogen atoms, which is a privileged scaffold in medicinal and agrochemical research due to its versatility and wide spectrum of biological properties . The mechanism of action for this chemical class is under investigation, but related patented pyrazole carboxamides function by inhibiting fungal respiration, specifically targeting the succinate dehydrogenase (SDHI) complex in phytopathogenic fungi . The structural motif of this compound—comprising a 1,3-dimethylpyrazole ring linked to a polyfluorinated aniline via a carboxamide bridge—is characteristic of modern fungicide candidates designed for high efficacy and potential broad-spectrum control . The presence of the 2,3,4-trifluorophenyl substituent is a key structural feature often explored to optimize biological activity and physicochemical properties. Researchers value this compound for developing novel crop protection agents and studying resistance mechanisms. Beyond its primary fungicidal research applications, the pyrazole core is a prominent scaffold in pharmaceutical research, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties in non-clinical studies . This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1,3-dimethyl-N-(2,3,4-trifluorophenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-6-7(5-18(2)17-6)12(19)16-9-4-3-8(13)10(14)11(9)15/h3-5H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWREDCGHOOEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=C(C(=C(C=C2)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

The compound has shown significant promise in biological research:

  • Anticancer Properties : Studies indicate that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), liver (HepG2), and prostate cancers . The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation.
  • Anti-inflammatory Effects : Research has also explored its potential in reducing inflammation through inhibition of COX-1/COX-2 pathways .

Chemical Applications

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique chemical properties allow it to participate in various reactions:

  • Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Industrial Applications

Due to its unique properties, 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is utilized in:

  • Agrochemicals : Its efficacy as a pesticide or herbicide is under investigation.
  • Dyes and Pigments : The compound's structural features make it suitable for use in various industrial applications .

Case Study 1: Anticancer Activity

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. Among them, this compound demonstrated notable inhibition against multiple cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Research

In another study focusing on anti-inflammatory agents, derivatives of pyrazole were tested for their ability to inhibit COX enzymes. The results indicated that modifications to the pyrazole structure significantly impacted anti-inflammatory efficacy. This research suggests that similar modifications to this compound could enhance its therapeutic potential .

Mechanism of Action

The mechanism by which 1,3-dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is unique due to its specific structural features, including the trifluorophenyl group and the pyrazole core. Similar compounds include:

  • 3,3-Dimethyl-1-(2,4,6-trifluorophenyl)triaz-1-ene: This compound shares the trifluorophenyl group but has a different core structure.

  • 1,3-Dimethyl-N-(2,4,6-trifluorophenyl)-1H-pyrazole-4-carboxamide: A closely related compound with a different substitution pattern on the phenyl ring.

Biological Activity

1,3-Dimethyl-N-(2,3,4-trifluorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique trifluorophenyl substituent and carboxamide functional group, which contribute to its reactivity and interactions with biological targets.

Chemical Structure

The molecular formula of this compound is C12H10F3N3OC_{12}H_{10}F_3N_3O. Its structure features a pyrazole ring with methyl groups at the 1 and 3 positions and a trifluorophenyl group at the nitrogen adjacent to the carboxamide group at position 4. The presence of fluorine atoms enhances the lipophilicity and binding affinity of the compound to various biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer).
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways such as ERK phosphorylation and NF-κB signaling .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression:

  • Matrix Metalloproteinase (MMP) Inhibition : It has shown significant inhibition of MMP-9 activity in a concentration-dependent manner, which is vital for tumor invasion and metastasis .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from hydrazine and diketones to form the pyrazole core. Various reaction conditions such as temperature control and the use of catalysts are crucial for optimizing yields.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study reported that derivatives of pyrazoles exhibited IC50 values ranging from 26 µM to 63 µM against different cancer cell lines. The structure-based pharmacophore analysis suggested distinct binding modes for pyrazole derivatives compared to other classes like pyrrolidinones .
  • In Vivo Studies : Animal models have been used to evaluate the antitumor efficacy of pyrazole derivatives. Results indicated significant tumor growth inhibition when treated with these compounds .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureAnticancer Activity (IC50)Mechanism
1,3-Dimethyl-N-(2,4,6-trifluorophenyl)-1H-pyrazole-4-carboxamideSimilar Pyrazole CoreNot specifiedNot specified
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivativesDifferent SubstituentsIC50 = 0.95 nM (NCI-H460)Induces autophagy

Q & A

Q. Optimization Strategies :

  • Solvent Choice : DMF enhances solubility of fluorinated intermediates but may require post-reaction purification to remove residuals .

  • Catalysts : Pd/C or CuI can accelerate coupling steps for hindered aryl amines .

  • Yield Data :

    StepSolventCatalystYield (%)
    Pyrazole formationDMFNone65–75
    Carboxamide couplingTHFEDCI80–85
    MethylationMeCNK₂CO₃>90

Advanced: How can regiochemical outcomes be controlled during pyrazole ring formation?

Answer:
Regioselectivity in pyrazole synthesis is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) direct cyclization to the 3-position. Steric hindrance at the 5-position favors 1,3-dimethyl substitution .
  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) can enforce specific tautomerization pathways. For example, ZnCl₂ in ethanol stabilizes the 1,3-dipolar intermediate, favoring 4-carboxamide formation .
  • Temperature : Lower temperatures (0–25°C) reduce kinetic side products, enhancing regiochemical purity .

Basic: What spectroscopic techniques are most effective for confirming the structure and purity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for fluorinated aryl protons (δ 7.2–7.8 ppm, multiplet splitting) and methyl groups (δ 2.1–2.5 ppm, singlet). The carboxamide NH signal (δ 9.5–10.5 ppm) confirms successful coupling .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calc. for C₁₃H₁₂F₃N₃O: 308.0978) validates molecular integrity .

Advanced: How do structural modifications at the N-aryl group influence bioactivity?

Answer:
Comparative structure-activity relationship (SAR) studies reveal:

  • Fluorination Impact : 2,3,4-Trifluorophenyl enhances lipophilicity (logP ~2.8) and membrane permeability compared to non-fluorinated analogs. However, excessive fluorination (e.g., pentafluoro) reduces solubility, requiring formulation adjustments .
  • Bioactivity Assays :
    • Enzyme Inhibition : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays. IC₅₀ values correlate with trifluorophenyl substitution .
    • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from:

  • Assay Conditions : Standardize parameters (pH, temperature, ATP concentration in kinase assays) to minimize variability .
  • Compound Purity : Use HPLC (≥95% purity) and orthogonal characterization (e.g., elemental analysis) to confirm batch consistency .
  • Cell Line Variability : Validate results across multiple cell lines (e.g., HEK293 vs. MCF-7) and primary cells .

Basic: What computational methods aid in predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .
  • QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond donors to estimate blood-brain barrier penetration .
  • ADMET Prediction Tools : SwissADME or ADMETLab2.0 provide preliminary data on absorption and toxicity risks .

Advanced: What strategies mitigate synthetic challenges in scaling up fluorinated intermediates?

Answer:

  • Fluorine Handling : Use Teflon-lined reactors to prevent leaching of metal catalysts (e.g., Pd) during high-temperature reactions .
  • Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves fluorinated byproducts .
  • Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) in coupling steps .

Basic: How is crystallographic data utilized to validate molecular conformation?

Answer:

  • X-ray Diffraction : Single-crystal analysis confirms dihedral angles between the pyrazole and trifluorophenyl rings (typically 15–30°) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-F⋯H contacts) influencing crystal packing .

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